molecular formula C10H18F2N2O2 B6181833 tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate CAS No. 2613385-90-1

tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

Cat. No.: B6181833
CAS No.: 2613385-90-1
M. Wt: 236.3
InChI Key:
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Description

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with amino, difluoro, and methyl groups, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative followed by fluorination and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts and specific reaction conditions to control the formation of by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrrolidines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound has potential biological applications, such as in the development of new drugs targeting various diseases. Its unique structure allows for interactions with biological targets, making it a valuable compound in medicinal chemistry.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties, including anti-inflammatory, analgesic, and antiviral activities.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

  • Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which influences its reactivity and potential applications. Unlike similar compounds, it contains both amino and difluoro groups, which can lead to distinct chemical and biological properties.

Properties

CAS No.

2613385-90-1

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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